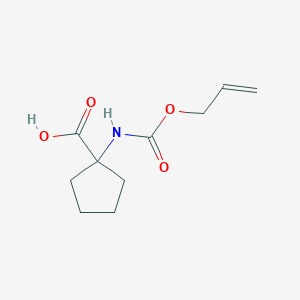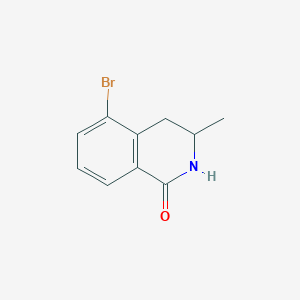
3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
Übersicht
Beschreibung
3-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole (CMF-Pyrazole) is a small molecule with a wide range of potential applications in scientific research. CMF-Pyrazole has been studied in both organic and inorganic chemistry, with research showing it to be a versatile reagent in a variety of organic synthesis reactions. Additionally, CMF-Pyrazole has been used to study the mechanism of action of various biological compounds, as well as its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research has focused on the synthesis and structural characterization of pyrazole compounds, including those related to 3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole. For example, Loh et al. (2013) synthesized various pyrazole compounds and characterized their structures using X-ray single crystal structure determination. These compounds, including variants like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole, exhibited specific dihedral angles between the pyrazole and fluoro-substituted rings (Loh et al., 2013). Similarly, Kariuki et al. (2021) synthesized and characterized isostructural compounds with fluorophenyl and pyrazole components, which were suitable for structure determination by single crystal diffraction (Kariuki et al., 2021).
Antimicrobial Activities
Research has also explored the antimicrobial activities of pyrazole derivatives. Ragavan et al. (2010) synthesized novel 1,5-diaryl pyrazole derivatives and evaluated their antibacterial and antifungal activities against various microorganisms. They found that many of these compounds exhibited significant antibacterial and antifungal activities (Ragavan et al., 2010).
Synthesis of Functionalized Pyrazoles
Grotjahn et al. (2002) presented syntheses of pyrazoles with functionalized side chains, demonstrating the versatility of pyrazoles in creating ligands and other polyfunctional compounds. This research highlighted the potential of pyrazoles in various applications due to their ability to be modified and functionalized in multiple ways (Grotjahn et al., 2002).
Molecular Docking Studies
Desai et al. (2020) conducted molecular docking studies on pyrazole derivatives to explore their antibacterial properties. They synthesized novel compounds and assessed their antibacterial activity in vitro, providing insights into the mechanism of action and potential for lead optimization in drug development (Desai et al., 2020).
Pharmaceutical Potential
Thomas et al. (2018) synthesized pyrazole derivatives and employed computational techniques, including density functional theory (DFT) calculations, molecular dynamics simulations, and molecular docking, to evaluate their reactive properties and pharmaceutical potential. This study demonstrated the significance of pyrazole derivatives in the development of new drugs and their potential inhibitory activity against specific targets (Thomas et al., 2018).
Eigenschaften
IUPAC Name |
3-(chloromethyl)-1-(2-fluorophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2/c11-7-8-5-6-14(13-8)10-4-2-1-3-9(10)12/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKNPMLLJQPUJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(2-Tert-butylphenyl)amino]benzoic acid](/img/structure/B1374161.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374162.png)
![1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374164.png)

![1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374167.png)



![3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1374174.png)
![Octahydropyrano[3,4-b]thiomorpholine](/img/structure/B1374175.png)

